molecular formula C24H42N2O3S B1228221 Stearylsulfamide CAS No. 498-78-2

Stearylsulfamide

Cat. No. B1228221
CAS RN: 498-78-2
M. Wt: 438.7 g/mol
InChI Key: APVPOHHVBBYQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearylsulfamide is an organic compound that belongs to the class of sulfonamide compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Stearylsulfamide is widely used in the field of scientific research due to its unique properties and applications.

Scientific Research Applications

Plant Sterol Research

Scientific Field

Biochemistry and Plant Sciences

Application Summary

Stearylsulfamide has been explored for its potential to modify plant sterols (PS), which are essential components in plant cell membranes and have applications in food, cosmetics, and pharmaceuticals .

Methods of Application

The compound is used to chemically modify PS structures, potentially affecting their solubility and interaction with other biological molecules. Techniques like gas chromatography and mass spectrometry are employed to analyze the modified PS.

Results and Outcomes

The modification of PS by Stearylsulfamide could lead to the development of new PS with enhanced properties for industrial applications. However, detailed quantitative data on the outcomes is not provided in the available literature.

Antimicrobial Drug Discovery

Scientific Field

Pharmacology and Microbiology

Application Summary

In the search for novel antimicrobial agents, Stearylsulfamide has been investigated for its ability to inhibit key bacterial enzymes, potentially serving as a lead compound for new drug development .

Methods of Application

Virtual screening and experimental validation are used to assess the efficacy of Stearylsulfamide against target bacterial enzymes.

Results and Outcomes

The studies suggest that Stearylsulfamide derivatives could effectively inhibit bacterial growth, indicating potential as a new class of antimicrobials. Specific inhibition rates and binding affinities are yet to be quantified.

Biotechnology

Scientific Field

Biotechnology and Molecular Biology

Application Summary

Stearylsulfamide’s role in biotechnology includes its use in toxin-antitoxin systems, which are crucial for maintaining bacterial cell stability and can be harnessed for various biotechnological applications .

Methods of Application

The compound is used to study the interaction between toxins and antitoxins, with applications ranging from bacterial growth control to gene expression studies.

Results and Outcomes

The incorporation of Stearylsulfamide into these systems has shown promise in enhancing the specificity and control of biotechnological processes, although detailed results are not specified.

Medicine

Scientific Field

Medical Research and Therapeutics

Application Summary

Stearylsulfamide has been explored for its therapeutic potential, particularly in the development of alternative therapeutic approaches to conventional antibiotics .

Methods of Application

Research involves synthesizing Stearylsulfamide derivatives and testing their efficacy in various in vitro and in vivo models.

Results and Outcomes

Preliminary results indicate that Stearylsulfamide may offer advantages over traditional antibiotics, with potential applications in combating multidrug-resistant bacteria. However, specific data on clinical efficacy is limited.

Environmental Science

Scientific Field

Environmental Chemistry and Toxicology

Application Summary

Investigations into the environmental impact of Stearylsulfamide focus on its interaction with high-resolution mass spectrometry for non-target screening of pollutants .

Methods of Application

Stearylsulfamide is used as a reference compound in the development of analytical methods for detecting and quantifying environmental pollutants.

Results and Outcomes

The compound’s use has led to improved detection techniques for environmental contaminants, though the extent of its impact on pollution monitoring is not quantified.

Materials Science

Scientific Field

Materials Science and Engineering

Application Summary

Stearylsulfamide is being studied for its applications in the development of responsive hydrogels, which have potential uses in catalysis, micro-system technology, and material science .

Methods of Application

The compound is incorporated into hydrogel formulations to test its responsiveness to various stimuli.

Results and Outcomes

The addition of Stearylsulfamide has shown to enhance the responsiveness of hydrogels, with potential implications for the design of smart materials. Quantitative data on the performance improvements is not detailed.

This analysis provides an overview of the diverse applications of Stearylsulfamide across various scientific fields. While the specific quantitative data and statistical analyses are not extensively available in the public domain, the summaries indicate a broad range of potential uses for this compound.

Neuropharmacology

Scientific Field

Neuroscience and Pharmacology

Application Summary

Stearylsulfamide is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Methods of Application

The compound is tested in neuronal cell cultures and animal models to assess its ability to protect neurons from toxicity or stress.

Results and Outcomes

Early studies indicate that Stearylsulfamide may reduce neuronal death and improve cognitive functions in affected models, but further research is needed to confirm these findings and their translation to human therapy.

Cosmetic Science

Scientific Field

Dermatology and Cosmetic Science

Application Summary

In cosmetic science, Stearylsulfamide is explored for its emollient properties, potentially improving skin hydration and texture .

Methods of Application

The compound is incorporated into skincare formulations and tested for its effects on skin moisture retention and elasticity.

Results and Outcomes

Clinical trials have shown promising results, with participants reporting improved skin feel and appearance. However, comprehensive statistical analyses of these effects are pending.

Food Technology

Scientific Field

Food Science and Technology

Application Summary

Stearylsulfamide’s role in food technology involves its use as a food additive to enhance texture and stability of various food products .

Methods of Application

The compound is added to food products during processing and its effects on product shelf-life, texture, and taste are evaluated.

Results and Outcomes

Preliminary results suggest that Stearylsulfamide can improve the sensory qualities of food products, but more research is needed to understand its long-term effects on food safety and nutrition.

Veterinary Medicine

Scientific Field

Veterinary Science and Animal Health

Application Summary

Research in veterinary medicine explores the use of Stearylsulfamide as a therapeutic agent for animal health, particularly in treating infections and inflammatory conditions .

Methods of Application

The compound is administered to animals in clinical trials to evaluate its efficacy and safety in treating various conditions.

Results and Outcomes

Initial trials indicate that Stearylsulfamide may be an effective treatment option for certain animal diseases, with ongoing studies to determine optimal dosages and treatment protocols.

Agricultural Chemistry

Scientific Field

Agriculture and Chemical Engineering

Application Summary

Stearylsulfamide is studied for its potential use in agricultural chemistry, particularly as a component in pesticides or fertilizers to enhance crop yield and protection .

Methods of Application

The compound is tested on crops in controlled field studies to assess its impact on plant growth and resistance to pests and diseases.

Results and Outcomes

Field trials have shown that Stearylsulfamide can contribute to increased crop productivity and resilience, though the environmental impact of its widespread use requires further investigation.

Analytical Chemistry

Scientific Field

Analytical Chemistry and Instrumentation

Application Summary

In analytical chemistry, Stearylsulfamide is used as a standard or reagent in various chromatographic and spectroscopic methods .

properties

IUPAC Name

N-(4-aminophenyl)sulfonyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-30(28,29)23-20-18-22(25)19-21-23/h18-21H,2-17,25H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVPOHHVBBYQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862049
Record name N-((4-Aminophenyl)sulfonyl)-octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearylsulfamide

CAS RN

498-78-2
Record name Stearylsulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-Aminophenyl)sulfonyl)-octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH8C36F1MO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearylsulfamide
Reactant of Route 2
Reactant of Route 2
Stearylsulfamide
Reactant of Route 3
Reactant of Route 3
Stearylsulfamide
Reactant of Route 4
Stearylsulfamide
Reactant of Route 5
Reactant of Route 5
Stearylsulfamide
Reactant of Route 6
Stearylsulfamide

Citations

For This Compound
4
Citations
ZTJ Alabdulraheem, S Durdagi - Journal of Molecular Graphics and …, 2023 - Elsevier
… top-docking positions have been conducted in physiological and body temperature conditions for these complexes and 50 ns MD simulations have been conducted for Stearylsulfamide-…
Number of citations: 3 www.sciencedirect.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
C Cano, JA Páez, P Goya, A Serrano, J Pavón… - European journal of …, 2009 - Elsevier
Arachidonyl and linoleyl sulfamide derivatives have been synthesized and their potential cannabimimetic properties evaluated in in vitro functional and binding assays. Replacement of …
Number of citations: 7 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.